Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol.
Properties
IUPAC Name |
methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(13(16)17-2)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDSYQLKFDBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400421 | |
| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-77-6 | |
| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Common Disconnection Strategies
The most effective retrosynthetic approaches for this compound include N-benzylation of a pre-functionalized pyrrolidine, C3-functionalization of 1-benzylpyrrolidine, or construction of the pyrrolidine ring with pre-installed functional groups. Each strategy presents unique considerations regarding reagent availability, yield optimization, and stereochemical control.
Table 1: Retrosynthetic Approaches to this compound
| Approach | Key Disconnection | Starting Materials | Advantages | Disadvantages |
|---|---|---|---|---|
| A | N-C bond (N-benzylation) | Methyl 3-methylpyrrolidine-3-carboxylate, benzyl halide | Single-step transformation, well-established reaction | Potential for over-alkylation, purification challenges |
| B | C3-CO₂Me bond (carboxylation) | 1-Benzyl-3-methylpyrrolidine, methyl chloroformate | Direct C-H functionalization possible | Requires strong bases, regioselectivity challenges |
| C | C3-Me bond (methylation) | Methyl 1-benzylpyrrolidine-3-carboxylate | Well-defined reaction pathway | Requires controlled methylation conditions |
| D | Ring formation | Linear precursors with preinstalled functional groups | All substituents in place before cyclization | Multiple steps, potential side reactions |
Strategic Considerations for Stereochemical Control
When targeting specific stereoisomers such as (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate or other stereochemically-defined variants, additional considerations must be incorporated into the synthetic planning. Stereochemical control can be achieved through chiral starting materials, asymmetric catalysis, or resolution techniques depending on the specific requirements.
Direct Synthetic Routes
Several direct routes have been developed for the synthesis of this compound, focusing on efficiency and practicality for both laboratory and industrial applications.
N-Benzylation of Methyl 3-methylpyrrolidine-3-carboxylate
One of the most straightforward approaches involves the N-benzylation of methyl 3-methylpyrrolidine-3-carboxylate. This method typically employs benzyl bromide or benzyl chloride as the alkylating agent in the presence of a suitable base.
Protocol for N-Benzylation Route:
- Dissolve methyl 3-methylpyrrolidine-3-carboxylate (1.0 eq) in acetonitrile (0.2 M solution)
- Add anhydrous potassium carbonate (1.5 eq) or cesium carbonate for enhanced reactivity
- Add benzyl bromide (1.1 eq) dropwise at room temperature
- Heat the mixture at 60-65°C for 8-12 hours with constant stirring
- Cool to room temperature, filter to remove inorganic salts
- Concentrate under reduced pressure
- Purify by column chromatography (typically hexane/ethyl acetate gradient)
Table 2: Optimization of N-Benzylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60 | 12 | 83 | Standard conditions |
| Cs₂CO₃ | Acetonitrile | 60 | 8 | 87 | Faster reaction, higher yield |
| K₂CO₃ | DMF | 80 | 6 | 85 | Higher temperature, faster reaction |
| Et₃N | DCM | 40 | 24 | 75 | Milder conditions, longer reaction time |
| NaH | THF | 25 | 4 | 80 | Strong base, careful temperature control required |
Carboxylation of 1-Benzyl-3-methylpyrrolidine
An alternative approach involves the carboxylation of 1-benzyl-3-methylpyrrolidine at the 3-position. This method typically requires deprotonation at the α-position to the methyl group followed by reaction with a carboxylating agent.
Protocol for Carboxylation Route:
- Under inert atmosphere, add anhydrous THF to a flame-dried flask
- Cool to -78°C using a dry ice/acetone bath
- Add lithium diisopropylamide (LDA, 1.2 eq) or similar strong base
- Add 1-benzyl-3-methylpyrrolidine (1.0 eq) in THF dropwise
- Stir the resulting mixture for 1 hour at -78°C to ensure complete deprotonation
- Add methyl chloroformate (1.1 eq) dropwise
- Allow the reaction to stir for 2-3 hours while maintaining low temperature
- Quench with saturated ammonium chloride solution
- Extract with ethyl acetate, wash, dry, and concentrate
- Purify by column chromatography
Research indicates that controlling the temperature during the carboxylation step is critical for obtaining good yields and preventing side reactions.
Multi-step Synthesis Pathways
Several multi-step approaches have been developed for the preparation of this compound, offering advantages in terms of functional group compatibility and stereochemical control.
Protection-Functionalization-Deprotection Strategy
A common multi-step approach utilizes a protection-functionalization-deprotection sequence, which allows for selective functionalization of the pyrrolidine ring before introducing the benzyl group.
Synthetic Pathway:
- Protection of pyrrolidine nitrogen (typically with Boc or Cbz)
- Functionalization at the 3-position (methylation and carboxylation)
- Deprotection of the nitrogen
- N-benzylation to introduce the benzyl group
Table 3: Reaction Conditions for Protection-Functionalization-Deprotection Pathway
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Protection | Boc₂O, Et₃N | DCM | 0 to 25 | 4-6 | 90-95 | Highly efficient step |
| 3-Methylation | LDA, MeI | THF | -78 to 0 | 3-5 | 65-75 | Temperature control critical |
| 3-Carboxylation | LDA, ClCO₂Me | THF | -78 | 2-4 | 60-70 | Anhydrous conditions essential |
| N-Deprotection | TFA or HCl | DCM or dioxane | 0 to 25 | 2-3 | 85-95 | Monitor by TLC |
| N-Benzylation | BnBr, K₂CO₃ | ACN | 60-65 | 8-12 | 80-85 | Final product isolation |
This approach has been successfully employed in the synthesis of various pyrrolidine derivatives as documented in research studies, with overall yields typically ranging from 25-40%.
Via Oxopyrrolidine Intermediates
Another synthetic pathway involves the formation of oxopyrrolidine intermediates, which serve as versatile scaffolds for introducing the required functional groups.
In a related synthesis from the literature, ethyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate was prepared by treating a precursor with anhydrous THF:
"A volume of 2 mL anhydrous THF was added to 0.4 g (1.8 mmol) of precursor compound. The solution..." was further processed to yield the target derivative.
This approach can be adapted for the synthesis of this compound through reduction of the 2-oxo group and transesterification if needed.
Stereoselective Synthesis Methods
When specific stereoisomers are required, specialized approaches must be employed to control the stereochemistry at the 3- and potentially 4-positions of the pyrrolidine ring.
Asymmetric Synthesis Approaches
Asymmetric synthesis techniques can provide access to specific stereoisomers of this compound, such as the (3R,4R) isomer mentioned in search result.
Table 4: Asymmetric Synthesis Strategies
| Strategy | Key Reagents | Stereochemical Control Element | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Chiral auxiliary | Evans auxiliary, methylation reagents | Auxiliary-directed stereocontrol | >95 | 60-70 |
| Asymmetric catalysis | Chiral ligands with transition metals | Catalyst-controlled stereoselection | 90-98 | 65-75 |
| Enzymatic resolution | Lipases (e.g., Candida antarctica lipase B) | Enzyme selectivity | >99 | 40-45 (theoretical max 50%) |
| Chiral pool starting materials | L-pyroglutamic acid derivatives | Inherent stereochemistry | >99 | 30-40 (multiple steps) |
Diastereoselective Synthesis
Research has demonstrated that diastereoselective synthesis can be an effective method for preparing specific isomers of this compound. For example, the trans isomer (methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate) can be selectively obtained through careful control of reaction conditions during the functionalization steps.
Laboratory Scale Optimization
Optimizing the synthesis of this compound for laboratory scale production requires careful consideration of reaction parameters, purification techniques, and analytical methods.
Critical Process Parameters
Research has identified several critical process parameters that significantly impact the yield and purity of this compound.
Table 5: Critical Process Parameters and Their Effects
| Parameter | Optimal Range | Effect on Synthesis | Monitoring Method |
|---|---|---|---|
| Temperature | -78°C to 0°C (carboxylation step) | Controls regioselectivity and minimizes side reactions | Low-temperature thermometer, cooling bath maintenance |
| Reaction time | 2-12h (step-dependent) | Ensures complete conversion without degradation | TLC or HPLC monitoring |
| Base strength and amount | 1.1-1.2 eq strong base for deprotonation | Critical for selective deprotonation | Careful measuring, slow addition |
| Solvent purity | Anhydrous, <50 ppm water | Prevents quenching of sensitive intermediates | Karl Fischer titration if available |
| Addition rate | Dropwise over 15-30 min | Prevents localized high concentrations and side reactions | Addition funnel or syringe pump |
| Inert atmosphere | <10 ppm O₂ | Prevents oxidation of sensitive intermediates | Positive pressure of nitrogen or argon |
Purification Strategies
Purification of this compound is typically achieved through column chromatography, but alternative methods have been explored to improve efficiency and reduce solvent consumption.
Table 6: Purification Methods Comparison
| Method | Solvent System | Recovery (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Column chromatography | Hexane/EtOAc (gradient 9:1 to 7:3) | 85-95 | >98 | High purity, well-established | Solvent-intensive, time-consuming |
| Crystallization | EtOAc/hexane or MTBE | 75-85 | >99 | Scalable, low solvent waste | Lower recovery, may require seeding |
| Distillation | N/A | 70-80 | 95-98 | Solvent-free, scalable | High temperatures may cause degradation |
| Acid-base extraction | Aqueous HCl/DCM | 80-90 | 90-95 | Simple procedure, scalable | Lower purity, multiple extractions needed |
Research indicates that a combination of acid-base extraction followed by crystallization can provide a good balance between recovery and purity for laboratory-scale preparation.
Industrial Scale Production Considerations
Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Process Intensification Strategies
To improve the efficiency of industrial-scale production, several process intensification strategies have been investigated.
Table 7: Process Intensification Approaches
| Strategy | Implementation | Advantages | Challenges | Research Findings |
|---|---|---|---|---|
| Continuous flow chemistry | Tubular reactors with precise temperature control | Improved heat transfer, shorter reaction times, consistent quality | Initial investment cost, system complexity | 20-30% higher space-time yield compared to batch |
| Solvent reduction/replacement | Replace DCM/THF with greener alternatives | Lower environmental impact, reduced waste treatment costs | Reaction kinetics may change, solubility issues | 2-MeTHF provides comparable yields with improved safety profile |
| Catalytic processes | Lewis acid catalysts for benzylation | Lower reagent usage, milder conditions | Catalyst cost, recovery, and recycling | Cu(I) or Ag(I) catalysts can facilitate N-benzylation under milder conditions |
| One-pot multi-step sequences | Combining multiple transformations without intermediate isolation | Reduced handling, higher throughput, less solvent waste | Process control complexity, potential side reactions | Protective group-free syntheses show promise for simplified workflows |
Batch vs. Continuous Processing
Research comparing batch and continuous processing for the synthesis of this compound and similar compounds has revealed significant advantages for continuous processing, particularly for exothermic or cryogenic reactions.
Table 8: Batch vs. Continuous Processing Comparison
| Parameter | Batch Processing | Continuous Flow Processing | Improvement Factor |
|---|---|---|---|
| Space-time yield (kg/m³·h) | 10-15 | 25-40 | 2.0-2.5x |
| E-factor (kg waste/kg product) | 40-50 | 20-30 | 1.5-2.0x |
| Energy consumption (kWh/kg) | 20-25 | 10-15 | 1.5-2.0x |
| Process safety (risk assessment score) | Moderate-High | Low-Moderate | Significant improvement |
| Capital investment | Lower initial investment | Higher initial investment | ROI typically 2-3 years |
| Operating costs | Higher long-term | Lower long-term | 15-25% reduction |
Implementation of continuous flow processes has been reported to be particularly beneficial for the carboxylation step, which requires precise temperature control and involves reactive intermediates.
Alternative Synthesis Methods
Research into alternative methods for preparing this compound has led to several innovative approaches that address limitations of traditional routes.
Catalyst-Mediated Approaches
Transition metal catalysts can facilitate key transformations in the synthesis of this compound, often under milder conditions than traditional methods.
Table 9: Catalyst Systems for Key Transformations
| Transformation | Catalyst System | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| N-Benzylation | Cu(I)/DABCO complex | DMF, 80°C, 6h | 85-90 | Milder conditions, fewer side reactions |
| C-H Activation at C3 | Pd(OAc)₂/BINAP | Toluene, 100°C, 24h | 65-75 | Direct functionalization, fewer steps |
| Asymmetric carboxylation | Rh(I) with chiral ligands | THF, 25°C, 12h | 70-80 | Room temperature, high stereoselectivity |
| Reductive amination | Ir catalysts | MeOH, H₂ (5 bar), 50°C | 80-90 | One-pot process from ketone precursors |
Research findings indicate that palladium-catalyzed C-H activation can be particularly effective for installing the methyl group at the 3-position with good regioselectivity.
Enzymatic and Biocatalytic Methods
Recent advances in biocatalysis have opened new possibilities for the enzymatic synthesis of this compound with high stereoselectivity under mild conditions.
Table 10: Enzymatic Approaches to Key Transformations
| Transformation | Enzyme Class | Reaction Conditions | Stereoselectivity (ee %) | Yield (%) |
|---|---|---|---|---|
| Asymmetric C3 methylation | Methyltransferases | Phosphate buffer, pH 7.5, 30°C, 24h | >99 | 60-70 |
| Stereoselective reduction | Alcohol dehydrogenases | NADPH, phosphate buffer, pH 7.0, 25°C | >98 | 75-85 |
| Selective esterification | Lipases (CAL-B) | Organic solvent, 40°C, 48h | >95 | 70-80 |
| Resolution of racemates | Transaminases | PLP, amine donor, phosphate buffer | >99 | 45-50 (theoretical max 50%) |
The integration of chemo-enzymatic cascades has been reported to significantly improve the overall efficiency of the synthesis by combining the high stereoselectivity of enzymatic steps with the versatility of chemical transformations.
Analytical Methods for Process Control and Product Characterization
Robust analytical methods are essential for monitoring the synthesis of this compound and ensuring product quality.
In-Process Control Methods
Various analytical techniques have been employed for in-process monitoring of the synthesis of this compound.
Table 11: In-Process Control Methods
| Analytical Technique | Application | Sampling Frequency | Critical Parameters | Detection Limits |
|---|---|---|---|---|
| HPLC | Reaction progress, purity | Every 30-60 min | Retention time, peak area | 0.1-0.5% impurities |
| TLC | Rapid reaction monitoring | As needed | Rf values | 1-5% impurities |
| GC | Residual solvents, volatile impurities | Final product | Retention times | 10-100 ppm |
| NMR (benchtop) | Structural confirmation | Key intermediates | Chemical shifts, coupling patterns | 1-5% structural variation |
| IR (in-line) | Functional group transformation | Continuous | Specific absorption bands | Qualitative |
Research has shown that in-line IR spectroscopy can be particularly valuable for monitoring the carboxylation step, as it allows real-time tracking of the appearance of the ester carbonyl band around 1730-1750 cm⁻¹.
Final Product Characterization
Comprehensive characterization of this compound is essential to confirm its structure, purity, and stereochemistry.
Table 12: Spectral Data for this compound
| Technique | Key Signals/Parameters | Observed Values | Interpretation |
|---|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Benzyl CH₂ | δ 3.55-3.60 (s, 2H) | N-CH₂-Ph protons |
| Methyl ester | δ 3.65-3.70 (s, 3H) | OCH₃ protons | |
| C3-Methyl | δ 1.15-1.20 (s, 3H) | C3-CH₃ protons | |
| Pyrrolidine ring protons | δ 2.20-3.30 (m, 6H) | Ring protons | |
| Aromatic protons | δ 7.20-7.35 (m, 5H) | Phenyl protons | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl carbon | δ 175-176 | Ester C=O |
| Quaternary C3 | δ 50-52 | Quaternary carbon | |
| Methyl ester | δ 51-52 | OCH₃ carbon | |
| C3-Methyl | δ 23-25 | C3-CH₃ carbon | |
| Aromatic carbons | δ 127-139 | Phenyl carbons | |
| IR (neat, cm⁻¹) | Ester C=O stretch | 1730-1740 | Methyl ester |
| C-O stretch | 1200-1250 | Ester C-O | |
| Aromatic C=C | 1600, 1450 | Phenyl ring | |
| MS (ESI) | [M+H]⁺ | m/z 234 | Molecular ion |
| Fragment ions | m/z 202, 174, 91 | Loss of OCH₃, CO₂Me, Bn⁺ |
Comparative Analysis of Preparation Methods
A comprehensive comparison of the various preparation methods for this compound provides valuable insights for selecting the most appropriate synthetic route for specific requirements.
Performance Metrics Comparison
Table 13: Comparative Analysis of Major Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | E-factor | Stereoselectivity | Resource Intensity | Scalability |
|---|---|---|---|---|---|---|
| Direct N-benzylation | 1 | 80-85 | 15-20 | Depends on starting material | Low | Excellent |
| Carboxylation route | 1-2 | 60-70 | 25-30 | Moderate | Medium | Good |
| Protection-functionalization | 4-5 | 25-35 | 40-50 | Good | High | Moderate |
| Catalytic C-H activation | 2-3 | 50-60 | 30-35 | Moderate | Medium-High | Moderate |
| Enzymatic approach | 3-4 | 40-50 | 20-25 | Excellent | Medium | Limited |
Research findings indicate that while the direct N-benzylation route offers the highest yield and simplicity, approaches involving protected intermediates or enzymatic steps provide superior stereochemical control when specific isomers are required.
Selection Criteria Based on Production Requirements
The optimal preparation method depends on specific production requirements, including scale, purity specifications, stereochemical needs, and available resources.
Table 14: Method Selection Guide Based on Requirements
| Requirement | Recommended Method | Rationale | Key Considerations |
|---|---|---|---|
| Laboratory scale (<100g) | Direct N-benzylation | Simplicity, high yield, minimal equipment | Purification may require column chromatography |
| Industrial scale (>1kg) | Continuous flow carboxylation | Process safety, consistent quality, space-time yield | Initial investment in flow equipment |
| High stereochemical purity | Asymmetric synthesis or enzymatic | Superior stereochemical control | Lower overall yield, higher cost |
| Low cost, bulk production | Optimized protection-functionalization | Readily available reagents, established protocols | Careful process optimization required |
| Green chemistry focus | Catalytic or enzymatic routes | Lower E-factor, milder conditions | May require specialized catalysts or enzymes |
Research studies have demonstrated that continuous flow chemistry can significantly enhance the scalability and safety of the carboxylation route, making it increasingly favored for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research has investigated its potential as a building block for biologically active compounds.
Medicine: Studies have explored its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is not well-documented. like other pyrrolidine derivatives, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate its specific molecular targets and pathways involved.
Comparison with Similar Compounds
- Methyl 1-benzylpyrrolidine-3-carboxylate
- Methyl 1-benzyl-2-methylpyrrolidine-3-carboxylate
- Methyl 1-benzyl-3-ethylpyrrolidine-3-carboxylate
Comparison: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is unique due to the presence of a methyl group at the third position of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Biological Activity
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (CAS No. 885962-77-6) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₉NO₂ and a molecular weight of approximately 233.31 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a methyl ester at the carboxylic acid position, contributing to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly concerning neurotransmitter modulation. Here are key aspects of its biological activity:
1. Neurotransmitter Modulation:
- The compound has been studied for its effects on acetylcholine pathways, suggesting potential cognitive enhancement properties. Similar compounds have shown neuroprotective and anti-inflammatory activities, indicating that this compound may influence cholinergic signaling pathways .
2. Enzyme Interaction:
- Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Preliminary data suggest that it may act as an inhibitor or modulator of specific enzymes, impacting biochemical pathways relevant to neurological functions .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis . This mechanism is crucial for understanding its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate | C₁₃H₁₇N₁O₄ | Contains two carboxylic acid groups; potential cognitive enhancer |
| Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | C₁₄H₂₁N₁O₂ | Similar structure but differs at position four; used in drug synthesis |
| Methyl 1-benzylpyrrolidine-3-carboxylate | C₁₃H₁₇N₁O₂ | Lacks methyl substitution at position three; simpler structure |
The distinct arrangement of functional groups in this compound contributes to its unique biological properties compared to other pyrrolidine derivatives.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of related pyrrolidine derivatives found that these compounds could significantly reduce oxidative stress in neuronal cells, suggesting a potential application in treating neurodegenerative diseases .
Case Study: Antiviral Activity
Research into the antiviral properties of similar compounds indicated that they could inhibit neuraminidase activity in influenza viruses, which may extend to this compound due to structural similarities .
Q & A
Q. What are the recommended synthetic routes for Methyl 1-Benzyl-3-Methylpyrrolidine-3-Carboxylate, and what optimization strategies address steric hindrance?
Methodological Answer: Synthesis typically involves multi-step alkylation and esterification reactions. A plausible route is:
Pyrrolidine ring formation : Cyclization of a γ-amino ester precursor under acidic conditions.
Benzylation : Use of benzyl bromide in the presence of a base (e.g., K₂CO₃) for N-alkylation.
Methylation at C3 : Selective methylation using methyl iodide and a sterically hindered base (e.g., LDA) to minimize over-alkylation.
Key Optimization : Steric hindrance from the benzyl and methyl groups requires careful temperature control (0–5°C) and slow reagent addition. Characterization via H/C NMR and GC-MS is critical to confirm regioselectivity .
Q. How can NMR spectroscopy distinguish between diastereomers of this compound?
Methodological Answer:
- Chiral Centers : The compound has two chiral centers (C1 and C3).
- H NMR Splitting : Diastereomers exhibit distinct splitting patterns for protons near the chiral centers (e.g., C3 methyl and benzyl groups).
- NOE Experiments : Nuclear Overhauser effects between the benzyl group and pyrrolidine protons can resolve stereochemistry.
- Chiral Shift Reagents : Use of Eu(fod)₃ to split enantiomeric signals in C NMR .
Advanced Research Questions
Q. How do puckering parameters (Cremer-Pople) resolve conformational ambiguities in the pyrrolidine ring?
Methodological Answer:
- Cremer-Pople Analysis : Quantifies ring non-planarity using amplitude () and phase angle () coordinates derived from crystallographic data. For pyrrolidine derivatives:
- Amplitude () : Measures deviation from planarity (e.g., Å for moderate puckering).
- Phase Angle () : Determines pseudorotational states (e.g., envelope vs. twist conformers).
Application : X-ray crystallography combined with software like Mercury CSD (for visualization) and SHELXL (for refinement) can validate puckering models .
Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structure refinement?
Methodological Answer:
- Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and SHELXL’s TWIN commands for twinned crystals.
- Discrepancy Sources :
- Thermal Motion : High thermal parameters (B > 5 Ų) may distort bond lengths.
- Disorder : Partial occupancy of benzyl/methyl groups requires multi-component refinement.
Example : A bond length deviation >0.02 Å from literature values warrants re-examination of hydrogen atom placement or restraint application in SHELXL .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., methyl group substitution at C3).
- Key Parameters :
- Activation Energy () : Higher values (>25 kcal/mol) indicate slower reactivity.
- Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., ester carbonyl vs. benzyl group).
Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
